Methyl 2-cyano-4-nitrobenzoate
Overview
Description
Methyl 2-cyano-4-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4. It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-cyanobenzoate. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group (-COOCH3) can be hydrolyzed to the corresponding carboxylic acid (-COOH) under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 2-cyano-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-cyano-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-cyano-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and nitro compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-4-nitrobenzoate depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The cyano group can act as an electrophile in nucleophilic substitution reactions, where it is attacked by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 2-cyanobenzoate: Lacks the nitro group, affecting its reactivity and applications.
4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
Uniqueness
Methyl 2-cyano-4-nitrobenzoate is unique due to the presence of both a cyano and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various chemical syntheses and research applications.
Properties
IUPAC Name |
methyl 2-cyano-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDETRIOVTGTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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